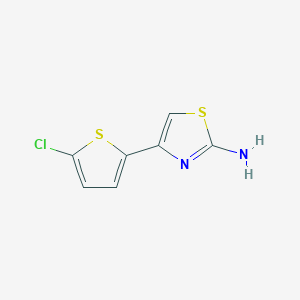

4-(5-クロロチオフェン-2-イル)-1,3-チアゾール-2-アミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C7H5ClN2S2 and its molecular weight is 216.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品化学

チオフェンとその置換誘導体には、「4-(5-クロロチオフェン-2-イル)-1,3-チアゾール-2-アミン」が含まれ、非常に重要なヘテロ環式化合物のクラスです。 それらは、医薬品化学において多様な用途を持つ幅広い治療特性を持っています . それらは、抗炎症、抗精神病、抗不整脈、抗不安、抗真菌、抗酸化、エストロゲン受容体調節、抗有糸分裂、抗菌、キナーゼ阻害、および抗がん特性を有することが報告されています .

抗ウイルス剤の合成

4-クロロ安息香酸から出発して、10個の新しい5-(4-クロロフェニル)-N-置換-N-1,3,4-チアジアゾール-2-スルホンアミド誘導体が6段階で合成されました . これらの化合物は、ある程度のタバコモザイクウイルスの活性を示しました .

材料科学

チオフェンとその誘導体は、材料科学で用途があります . それらは、産業界と学界の両方で大きな関心を集めています .

抗アテローム性動脈硬化剤の合成

2-ブチルチオフェンは、チオフェンの誘導体であり、抗アテローム性動脈硬化剤の合成における原料として使用されます .

殺虫剤の開発

チオフェン誘導体は、金属錯体形成剤としても作用し、殺虫剤の開発に使用されます .

抗がん剤の合成

作用機序

Target of Action

Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Mode of Action

It’s known that similar compounds can inhibit viral replication by interacting with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Biochemical Pathways

It’s known that similar compounds can disrupt the replication of the influenza a virus, which suggests that it may affect pathways related to viral replication .

Pharmacokinetics

Similar compounds have been found to have high gastrointestinal absorption and are able to permeate the blood-brain barrier .

Result of Action

Similar compounds have been found to inhibit the replication of the influenza a virus .

Action Environment

Similar compounds have been found to be stable under normal storage conditions .

生物活性

4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine is C_9H_7ClN_2S, with a molecular weight of approximately 216.68 g/mol. The compound features a thiazole ring substituted with a chlorothiophene moiety, which significantly influences its reactivity and biological activity.

Synthesis

The synthesis of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine typically involves several steps:

- Starting Material : The synthesis often begins with (5-Chlorothiophen-2-yl)methanamine hydrochloride.

- Reagents : Various reagents are used under specific conditions to facilitate the reaction.

- Methodology : A common method includes the condensation of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with thiourea under heating conditions.

Anti-inflammatory and Analgesic Properties

Research indicates that 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine exhibits significant anti-inflammatory and analgesic properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. In vitro studies have demonstrated that compounds with similar structures can effectively reduce inflammation by inhibiting these enzymes .

Table 1: Inhibitory Potency of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine

| Enzyme | IC50 Value (μg/mL) |

|---|---|

| COX-1 | 130 |

| COX-2 | 105 |

| 5-LOX | 90 |

These values indicate that the compound has a promising profile as a potential anti-inflammatory agent.

Antibacterial Activity

In addition to its anti-inflammatory effects, this compound has demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus. The structural features of the compound contribute to its ability to disrupt bacterial cell functions.

Case Studies and Research Findings

Several studies have explored the biological activity of similar thiazole derivatives:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of thiazole derivatives on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated that modifications in the thiazole structure could enhance cytotoxicity significantly .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine with COX enzymes. These studies suggest that the compound can effectively interact with active sites of these enzymes, which is critical for its anti-inflammatory action .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique biological activities associated with different halogen substitutions in thiazole compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | Similar thiazole structure | Anti-inflammatory properties |

| 4-(5-Bromothiophen-2-yl)-1,3-thiazol-2-amine | Bromine substitution instead of chlorine | Antibacterial properties |

| 4-(5-Methylthiophen-2-yl)-1,3-thiazol-2-amines | Methyl group instead of chlorine | Potentially lower toxicity |

This table illustrates how variations in substituents can lead to distinct biological activities.

特性

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S2/c8-6-2-1-5(12-6)4-3-11-7(9)10-4/h1-3H,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOUOGWZDXYEDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CSC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351496 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-45-9 |

Source

|

| Record name | 4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。